2,2,5-Trimethylcyclopentanone

Process chemistry Distillation Isomer separation

2,2,5-Trimethylcyclopentanone (CAS 4573-09-5) is a trisubstituted cyclic ketone of molecular formula C₈H₁₄O and molecular weight 126.20 g·mol⁻¹, bearing geminal methyl groups at C-2 and a single methyl at C-5 on the cyclopentanone ring. This specific 2,2,5-substitution pattern distinguishes it from the isomeric 2,4,4- and 2,2,4-trimethylcyclopentanones and the less-substituted 2,5-dimethylcyclopentanone, with consequences for boiling point, stereochemical outcomes in reduction, and synthetic utility.

Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
CAS No. 4573-09-5
Cat. No. B1616928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,5-Trimethylcyclopentanone
CAS4573-09-5
Molecular FormulaC8H14O
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESCC1CCC(C1=O)(C)C
InChIInChI=1S/C8H14O/c1-6-4-5-8(2,3)7(6)9/h6H,4-5H2,1-3H3
InChIKeyKWJHOYYJYPCTBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,5-Trimethylcyclopentanone (CAS 4573-09-5): Procurement-Grade Cyclopentanone Building Block for Terpenoid Synthesis and Flavor Intermediates


2,2,5-Trimethylcyclopentanone (CAS 4573-09-5) is a trisubstituted cyclic ketone of molecular formula C₈H₁₄O and molecular weight 126.20 g·mol⁻¹, bearing geminal methyl groups at C-2 and a single methyl at C-5 on the cyclopentanone ring [1]. This specific 2,2,5-substitution pattern distinguishes it from the isomeric 2,4,4- and 2,2,4-trimethylcyclopentanones and the less-substituted 2,5-dimethylcyclopentanone, with consequences for boiling point, stereochemical outcomes in reduction, and synthetic utility. The compound is a colorless to pale yellow liquid with a camphor-like odor, a boiling point of approximately 152 °C at 760 mmHg, density of 0.878 g·cm⁻³, and a computed XLogP3-AA of 1.9 [2].

Why 2,2,5-Trimethylcyclopentanone Cannot Be Swapped with Other Trimethylcyclopentanone Isomers: Structural Position Dictates Physical Properties, Reactivity, and Regulatory Status


Although all trimethylcyclopentanone isomers share the molecular formula C₈H₁₄O, the position of the three methyl substituents on the five-membered ring exerts a decisive influence on boiling point, stereochemical course of nucleophilic additions, and even regulatory acceptability for fragrance or flavor use. The 2,2-geminal dimethyl arrangement in 2,2,5-trimethylcyclopentanone creates a sterically differentiated carbonyl environment that yields characteristic vicinal ¹H coupling constants (J = 4.5 Hz for cis, 8.0 Hz for trans alcohols) and a diagnostic 1.25 ppm ¹H NMR shielding effect not observed in isomers lacking the 2,2,5 motif [1]. Moreover, the boiling point differential of up to 8.5 °C relative to the 2,4,4-isomer renders distillation-based purification schemes isomer-specific [2]. Critically, the 2,4,4-isomer carries an explicit regulatory recommendation of 'not for fragrance use' and 'not for flavor use' [3], whereas 2,2,5-trimethylcyclopentanone is an established intermediate in flavor and fragrance synthesis [4]. Generic substitution across trimethylcyclopentanone isomers therefore risks altered physical separations, divergent stereochemical outcomes, and non-compliance with end-use regulatory guidance.

Quantitative Comparator Evidence: 2,2,5-Trimethylcyclopentanone vs. Closest Analogs — Boiling Point, Stereochemistry, Synthetic Utility, Hydrophobicity, and Regulatory Status


Boiling Point Ranking Among Trimethylcyclopentanone Isomers: 2,2,5-TMCP Boils 6–8.5 °C Lower Than 2,4,4- and 2,2,4-Isomers, Enabling Isomer-Selective Distillation

2,2,5-Trimethylcyclopentanone exhibits a boiling point of 152 °C at 760 mmHg (estimated) , which is 8.5 °C lower than 2,4,4-trimethylcyclopentanone (160.5 °C, experimentally determined) [1] and 6 °C lower than 2,2,4-trimethylcyclopentanone (158 °C) [2]. The boiling point tracks monotonically with methyl-substitution degree: unsubstituted cyclopentanone boils at 130.6 °C , 2,5-dimethylcyclopentanone at 146.5 °C [3], and the three trimethyl isomers span 152–160.5 °C. The 8.5 °C gap between 2,2,5-TMCP and 2,4,4-TMCP is sufficient for fractional distillation-based separation under reduced pressure, making isomer identity critical when designing purification protocols.

Process chemistry Distillation Isomer separation Physical property differentiation

Stereochemical Signatures Unique to the 2,2,5-Substitution Pattern: 1.25 ppm ¹H NMR Shielding and Diagnostic Vicinal Coupling Constants (J = 4.5 Hz cis, 8.0 Hz trans) in Reduction Products

In a systematic head-to-head study of four methyl-substituted cyclopentanones, Rei (J. Org. Chem. 1978) demonstrated that reduction of 2,2,5-trimethylcyclopentanone with LiAlH₄ yields preferentially the trans secondary alcohol, while reaction with MeLi gives predominantly the tertiary cis alcohol—a pattern also observed for 2,5-dimethylcyclopentanone but reversed when MeMgI replaces MeLi [1]. The 2,2,5-trimethylcyclopentanol products exhibit vicinal ¹H coupling constants of J = 4.5 Hz for cis and J = 8.0 Hz for trans diastereomers. Most distinctively, the 1-H proton experiences a 1.25 ppm upfield chemical shift when shielded by two cis-oriented methyl groups at C-2 and C-5—an effect uniquely diagnostic of the 2,2,5-substitution arrangement and not replicated in isomers such as 2,4,4- or 2,2,4-TMCP [1].

Stereochemistry NMR spectroscopy Reduction Structural elucidation Conformational analysis

Proven Starting Material for Total Synthesis of Marine Sesquiterpene (±)-Δ⁹⁽¹²⁾-Capnellene via Double α-Alkynone Cyclization Strategy

2,2,5-Trimethylcyclopentanone served as the foundational starting material in the total synthesis of (±)-Δ⁹⁽¹²⁾-capnellene, a marine sesquiterpene isolated from the soft coral Capnella imbricata, reported by Huguet, Karpf, and Dreiding (Helv. Chim. Acta 1982) [1]. The 2,2,5-trimethyl substitution pattern was essential: the gem-dimethyl group at C-2 provides the quaternary carbon anchor required for the stereocontrolled α-alkynone cyclization that constructs the bicyclo[3.3.0]octenone core. The carboxylic acid derivative (1RS,5SR)-2,2,5-trimethylcyclopentane-1-carboxylic acid was subsequently developed as an improved precursor for the α-alkynone route, achieving an overall yield of 35% over five steps [2]. This same scaffold also enables synthetic entry to ptychanolide, a biologically active tetramic acid macrolactam [2]. By contrast, 2,4,4-trimethylcyclopentanone lacks the substitution geometry needed for this specific cyclization cascade, as the C-5 position must bear a methyl group for the stereochemical outcome.

Total synthesis Terpenoid natural products α-Alkynone cyclization Capnellene Building block validation

XLogP3 Partition Coefficient Differentiates Short-Chain 2,2,5-TMCP (XLogP3 1.9) from Its Long-Chain Fragrance Analog Veloutone (XLogP3 4.2) by a ~200-Fold Hydrophobicity Gap

2,2,5-Trimethylcyclopentanone has a computed XLogP3-AA of 1.9 [1], placing it in a moderate lipophilicity range suitable for use as a reactive intermediate in aqueous-organic biphasic reaction systems. Its long-chain analog 2,2,5-trimethyl-5-pentylcyclopentanone (Veloutone, CAS 65443-14-3), widely used as a substantive fragrance ingredient with peach/apricot notes, has an XLogP3-AA of 4.2 [2], corresponding to an approximately 200-fold greater partition into octanol over water (ΔLogP = 2.3). This dramatic hydrophobicity differential means 2,2,5-TMCP is substantially more water-soluble and volatile than Veloutone, making it ill-suited as a direct fragrance fixative but far more practical as a synthetic intermediate where aqueous workup and solvent partitioning are required. Conversely, the 2,4,4-isomer has an estimated XLogP3 of 1.80 [3], nearly identical to 2,2,5-TMCP, confirming that logP alone does not distinguish among trimethyl substitution isomers; rather, logP differentiates short-chain from long-chain cyclopentanone derivatives.

Lipophilicity Partition coefficient Formulation Volatility Fragrance chemistry

Fragrance and Flavor Regulatory Gatekeeping: 2,4,4-Trimethylcyclopentanone Is Explicitly 'Not for Fragrance Use' and 'Not for Flavor Use,' While 2,2,5-TMCP Is an Established Fragrance/Flavor Intermediate

The Good Scents Company (TGSC) database, a widely referenced industry resource for fragrance and flavor ingredient safety guidance, states unequivocally for 2,4,4-trimethylcyclopentanone (CAS 4694-12-6): 'Recommendation for 2,4,4-trimethyl cyclopentanone usage levels up to: not for fragrance use' and 'not for flavor use' [1]. No such restriction exists for 2,2,5-trimethylcyclopentanone, which is described in independent technical sources as a colorless liquid with a camphor-like odor, used in the production of flavorings, fragrances, and pharmaceuticals [2]. This regulatory asymmetry means that a formulator or procurement specialist who inadvertently sources the 2,4,4-isomer for a fragrance or flavor application would be using a material that industry safety guidance explicitly advises against, creating potential compliance liability. For applications requiring odor-active or flavor-active cyclopentanone derivatives, 2,2,5-TMCP is the appropriate procurement choice among the trimethyl isomers.

Regulatory compliance Fragrance safety Flavor ingredient Procurement risk REACH

Procurement-Decisive Application Scenarios for 2,2,5-Trimethylcyclopentanone (CAS 4573-09-5) Based on Quantitative Differentiation Evidence


Total Synthesis of Polycyclic Terpenoid Natural Products (Capnellene and Ptychanolide Scaffolds)

Academic and pharmaceutical process chemistry groups pursuing total synthesis of capnellene-class sesquiterpenes or ptychanolide-type tetramic acid macrolactams should specify 2,2,5-trimethylcyclopentanone as the starting ketone building block. The 2,2,5-substitution pattern is mechanistically required for the α-alkynone cyclization cascade that constructs the bicyclo[3.3.0]octenone core [1]. The (1RS,5SR)-2,2,5-trimethylcyclopentane-1-carboxylic acid derivative, prepared from this ketone, provides an established entry point with a validated 35% overall yield over five steps . No alternative trimethylcyclopentanone isomer has demonstrated comparable utility in this synthetic context, making 2,2,5-TMCP the only low-risk procurement choice for these specific natural product target families.

Flavor and Fragrance Intermediate Sourcing with Regulatory Confidence

For procurement teams sourcing cyclopentanone derivatives as intermediates for flavor esters, fragrance ingredients, or aroma chemicals, 2,2,5-trimethylcyclopentanone is the appropriate specification. The structurally similar 2,4,4-trimethylcyclopentanone carries an explicit TGSC recommendation of 'not for fragrance use' and 'not for flavor use' [1], creating potential compliance exposure if substituted. 2,2,5-TMCP's camphor-like odor profile and documented use in flavor and fragrance manufacturing position it as the isomer of choice for organoleptic applications. Its moderate XLogP3 of 1.9 further ensures adequate water solubility for hydrolytic workup conditions during downstream derivatization, unlike the highly lipophilic long-chain analog Veloutone (XLogP3 4.2) which is optimized for fragrance substantivity rather than synthetic intermediate utility .

Stereochemical Probe and NMR Reference Standard in Reduction Methodology Development

Research groups developing asymmetric reduction catalysts or studying stereoelectronic effects in cyclopentanone systems can employ 2,2,5-trimethylcyclopentanone as a diagnostic substrate. The compound's reduction products exhibit a distinctive 1.25 ppm ¹H NMR shielding of the 1-H proton when flanked by two cis-oriented C-2 and C-5 methyl groups, and well-defined vicinal coupling constants of J = 4.5 Hz (cis) and 8.0 Hz (trans) [1]. These stereochemical signatures, established through rigorous head-to-head comparison with other methyl-substituted cyclopentanones, provide unambiguous assignment of diastereomeric reduction products without requiring X-ray crystallography, enabling faster methodology screening and higher-throughput reaction optimization.

Process Development Requiring Isomer-Specific Distillation Parameters

Kilogram-scale process chemists developing distillation-based purification protocols for cyclopentanone derivatives must account for the boiling point differences among trimethyl isomers. 2,2,5-TMCP's boiling point of 152 °C places it 8.5 °C below 2,4,4-TMCP (160.5 °C) and 6 °C below 2,2,4-TMCP (158 °C) [1]. This 6–8.5 °C differential is sufficient for fractional distillation separation under reduced pressure. Specifying the correct isomer at procurement prevents costly re-optimization of distillation parameters and ensures batch-to-batch consistency in boiling range specifications. The density of 0.878 g·cm⁻³ and flash point of approximately 45.4 °C further inform safe handling and solvent compatibility in process scale-up.

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